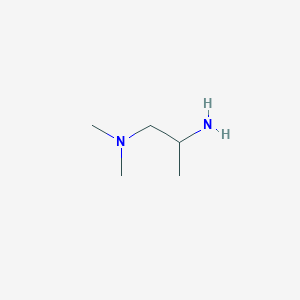
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT 702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the metabolic pathway of adenosine. This compound has shown significant potential in scientific research due to its ability to selectively increase adenosine concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of adenosine .
Preparation Methods
The synthesis of ABT 702 dihydrochloride involves several steps The compound is known chemically as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochlorideThe final step involves the formation of the dihydrochloride salt .
Chemical Reactions Analysis
ABT 702 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ABT 702 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of adenosine kinase and its effects on adenosine metabolism.
Biology: It is used to investigate the role of adenosine in various biological processes, including inflammation and pain.
Medicine: It has potential therapeutic applications as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of new drugs targeting adenosine kinase .
Mechanism of Action
ABT 702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. This inhibition leads to an increase in local tissue concentrations of adenosine, which in turn enhances its analgesic and anti-inflammatory actions. The molecular targets involved include adenosine receptors (A1, A2A, and A3), adenosine transporter, and adenosine deaminase .
Comparison with Similar Compounds
ABT 702 dihydrochloride is unique among adenosine kinase inhibitors due to its high selectivity and potency. Similar compounds include:
GP-515: Another adenosine kinase inhibitor with similar properties but lower potency.
A-134974: A compound with similar selectivity but different pharmacokinetic properties.
5-Iodotubercidin: A less selective adenosine kinase inhibitor with broader biological effects
Properties
CAS No. |
16019-53-7 |
|---|---|
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
InChI Key |
CFWROSPUGSKJSY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Key on ui other cas no. |
16019-53-7 |
Synonyms |
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)

![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)






![[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B93118.png)


